2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride
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Overview
Description
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluorocyclopropyl group
Preparation Methods
The synthesis of 2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Cyclopropanation: The difluorocyclopropyl group is then introduced to a pyrrolidine ring through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but with different substituents, leading to distinct biological activities.
4-(2,2-Difluorocyclopropyl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.
Properties
CAS No. |
2098003-26-8 |
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Molecular Formula |
C7H12ClF2N |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(2,2-difluorocyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-5(7)6-2-1-3-10-6;/h5-6,10H,1-4H2;1H |
InChI Key |
MMFIVIDZNIMSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CC2(F)F.Cl |
Origin of Product |
United States |
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